molecular formula C18H16FNO2 B4922738 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B4922738
M. Wt: 297.3 g/mol
InChI Key: DYCVMHPVTCNABM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with the formation of the core benzofuran or fluorophenyl structure, followed by subsequent functionalization steps. For instance, derivatives of N-(3-chloro-4-fluorophenyl)acetamide have been synthesized by reacting pyrazole with various substituted acetamides, indicating a versatile approach to introducing different substituents onto the core structure (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide is characterized by spectroscopic methods such as NMR, IR, and Mass spectra. These techniques provide detailed information on the chemical environment of atoms within the molecule, the presence of functional groups, and the overall molecular geometry. For example, the structural and spectroscopic characterization of related benzofuran compounds has been detailed through experimental and computational studies, highlighting the impact of intermolecular interactions on molecular properties (Hiremath et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds with benzofuran and fluorophenyl groups can be diverse, depending on the functional groups present and the reaction conditions. These compounds can undergo reactions such as nucleophilic substitution, electrophilic aromatic substitution, and addition reactions, depending on the presence of activating or deactivating groups and the type of reagents used. The reactivity is often influenced by the electronic effects of the substituents, which can stabilize or destabilize reaction intermediates.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be significantly influenced by the molecular structure. For instance, the introduction of fluorine atoms can affect the compound's polarity, hydrophobicity, and interactions with solvents or biological molecules. The crystal packing and molecular conformations can also be analyzed through X-ray crystallography, providing insights into the solid-state properties and potential for molecular interactions (Abdel-Wahab et al., 2023).

Chemical Properties Analysis

The chemical properties, such as acidity or basicity (pKa), reactivity towards different reagents, and stability under various conditions, are crucial for understanding the behavior of these compounds in chemical reactions or biological environments. The pKa values, for instance, can be determined through spectroscopic methods and are indicative of the compound's protonation state under different pH conditions, which is essential for solubility and reactivity considerations (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-11-7-12(2)18-13(10-22-16(18)8-11)9-17(21)20-15-5-3-14(19)4-6-15/h3-8,10H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCVMHPVTCNABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide

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